molecular formula C11H8BrNO B11862748 1-(6-Bromoisoquinolin-1-yl)ethanone

1-(6-Bromoisoquinolin-1-yl)ethanone

Cat. No.: B11862748
M. Wt: 250.09 g/mol
InChI Key: NDPNCYUOMPMGON-UHFFFAOYSA-N
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Description

1-(6-Bromoisoquinolin-1-yl)ethanone is a chemical compound with the molecular formula C11H8BrNO and a molecular weight of 250.09132 g/mol . This compound is characterized by the presence of a bromo group attached to the isoquinoline ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(6-Bromoisoquinolin-1-yl)ethanone typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired position on the isoquinoline ring . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(6-Bromoisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromoisoquinolin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use, such as in drug development or as a biochemical probe .

Comparison with Similar Compounds

1-(6-Bromoisoquinolin-1-yl)ethanone can be compared with other brominated isoquinoline derivatives, such as:

  • 1-(5-Bromoisoquinolin-1-yl)ethanone
  • 1-(7-Bromoisoquinolin-1-yl)ethanone

These compounds share similar structural features but differ in the position of the bromo group on the isoquinoline ring. The unique position of the bromo group in this compound can influence its reactivity and applications, making it distinct from its analogs .

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(6-bromoisoquinolin-1-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)11-10-3-2-9(12)6-8(10)4-5-13-11/h2-6H,1H3

InChI Key

NDPNCYUOMPMGON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CC(=C2)Br

Origin of Product

United States

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